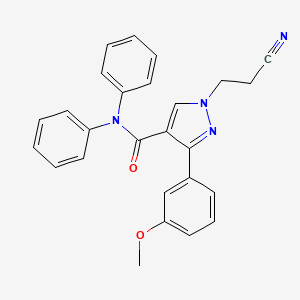
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide, also known as CEP, is a synthetic compound that belongs to the pyrazole family. It has been widely studied for its potential applications in scientific research, particularly in the fields of cancer research and neuroscience.
Aplicaciones Científicas De Investigación
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer research, where 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective properties and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. Specifically, 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of neurotransmitter release in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its high potency and specificity, which allows researchers to target specific signaling pathways and enzymes with a high degree of precision. However, one of the limitations of using 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide, including:
1. Further studies to elucidate the mechanism of action of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide and its interactions with other signaling pathways and enzymes.
2. Development of new formulations of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide that improve its solubility and bioavailability.
3. Studies to investigate the potential applications of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide in the treatment of other diseases, such as inflammatory disorders and infectious diseases.
4. Investigation of the potential synergistic effects of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide in combination with other drugs or therapies.
5. Development of new analogs of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide with improved potency and specificity.
Métodos De Síntesis
The synthesis of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with 2-chloroethyl cyanide in the presence of a base. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-32-23-15-8-10-20(18-23)25-24(19-29(28-25)17-9-16-27)26(31)30(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-8,10-15,18-19H,9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCLUDYPEIKIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5187589.png)
![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)
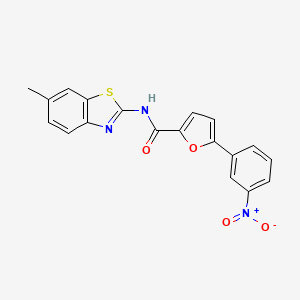
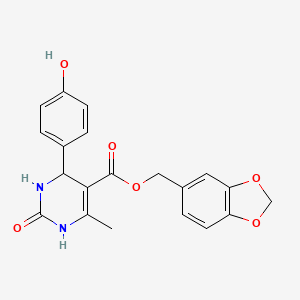

![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)
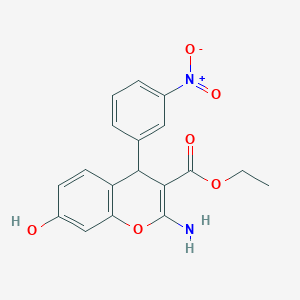
![1-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanone](/img/structure/B5187651.png)

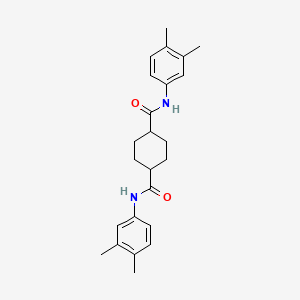
![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)
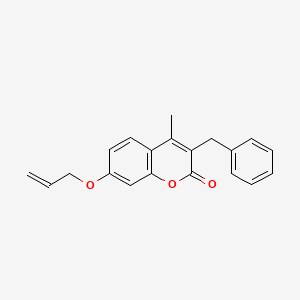
![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)